(4-Arsorosophenyl)-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Arsorosophenyl)-phenyldiazene is an organoarsenic compound characterized by the presence of an arsenic atom bonded to a phenyl group and a diazene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Arsorosophenyl)-phenyldiazene typically involves the reaction of arsanilic acid with diazonium salts. The process begins with the diazotization of aniline derivatives to form diazonium salts, which then react with arsanilic acid under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reagent concentrations, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Arsorosophenyl)-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert the arsenic moiety to different oxidation states.
Substitution: The phenyl and diazene groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include arsenic oxides, substituted phenyl derivatives, and various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Arsorosophenyl)-phenyldiazene is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex organoarsenic compounds .
Biology
The compound has been studied for its potential biological activity, including its effects on cellular processes and its use as a tool in biochemical research .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of parasitic infections and certain types of cancer .
Industry
Industrially, the compound is used in the production of specialized chemicals and materials, including dyes and pigments .
Wirkmechanismus
The mechanism of action of (4-Arsorosophenyl)-phenyldiazene involves its interaction with cellular components, particularly enzymes and proteins. The arsenic moiety can bind to thiol groups in proteins, disrupting their function and leading to various biological effects. This interaction is crucial for its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsen oxide: Another organoarsenic compound with similar biological activity.
Arsanilic acid: A precursor in the synthesis of (4-Arsorosophenyl)-phenyldiazene.
Phenylarsine oxide: A compound with similar chemical properties and applications.
Uniqueness
This compound is unique due to its specific combination of phenyl, diazene, and arsenic moieties, which confer distinct chemical reactivity and biological activity compared to other organoarsenic compounds .
Eigenschaften
CAS-Nummer |
5425-29-6 |
---|---|
Molekularformel |
C12H9AsN2O |
Molekulargewicht |
272.13 g/mol |
IUPAC-Name |
(4-arsorosophenyl)-phenyldiazene |
InChI |
InChI=1S/C12H9AsN2O/c16-13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11/h1-9H |
InChI-Schlüssel |
CUWKUUDTAIYFFU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.